甘氨酰半胱氨酰甘氨酸

描述

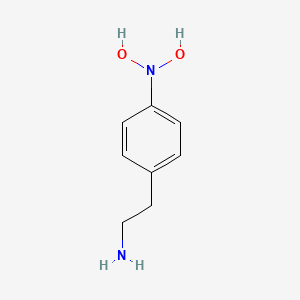

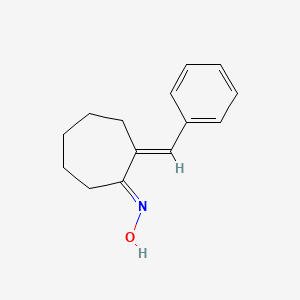

Glycylcysteinylglycine (GCG) is a tripeptide composed of the amino acids glycine, cysteine, and glycine. It is a potent antioxidant and has been shown to have various biochemical and physiological effects. GCG has been the subject of extensive scientific research due to its potential applications in medicine and biotechnology.

科学研究应用

抗氧化和排毒

甘氨酰半胱氨酰甘氨酸是一种重要的内源性抗氧化剂,在排毒和保护细胞免受氧化应激诱导的损伤中发挥着关键作用。它参与 DNA 的合成和修复、氨基酸的运输以及毒素和致癌物的代谢。它的抗氧化特性在维持细胞内的氧化还原平衡、保护细胞免受活性氧 (ROS) 的破坏性影响和支持免疫功能方面尤为重要 (McCarty、O’Keefe 和 DiNicolantonio,2018;Sekhar,2021)。

免疫调节和抗炎作用

已观察到甘氨酰半胱氨酰甘氨酸表现出免疫调节和抗炎作用。它作用于炎性细胞(例如巨噬细胞),以抑制转录因子的活化以及自由基和炎性细胞因子的形成。这些作用有助于其在各种疾病状态中的保护作用,包括那些涉及慢性炎症的疾病 (Zhong 等,2003)。

在代谢调节中的作用

研究表明,甘氨酰半胱氨酰甘氨酸也可能在代谢调节中发挥作用。它参与谷胱甘肽的合成,表明对细胞代谢有更广泛的影响,包括能量产生、葡萄糖代谢和脂质代谢。该化合物与调节与代谢途径相关的基因的表达有关,从而影响代谢健康并可能减轻代谢综合征 (Figueroa-Soto 和 Valenzuela-Soto,2018)。

神经保护特性

甘氨酰半胱氨酰甘氨酸具有神经保护特性,可提供针对神经退行性疾病的保护并支持认知功能。它的抗氧化能力及其在排毒中的作用共同促成了它的神经保护作用。该化合物通过减轻氧化应激和炎症来支持大脑健康,而氧化应激和炎症与神经退行性疾病的发病机制有关 (Dean、Giorlando 和 Berk,2011)。

作用机制

Target of Action

H-Gly-Cys-Gly-OH, also known as Glycylcysteinylglycine, is a cyclic peptide that has been reported to exhibit potent antitumor activity .

Mode of Action

It is suggested that its antitumor activity may be due to its ability to bind to α1-acid glycoprotein and other proteins in the blood . This interaction could potentially influence the function of these proteins, leading to changes in cellular processes that contribute to its antitumor effects.

Biochemical Pathways

It is synthesized from glutathione and cysteine, which are naturally occurring amino acids in the human body . Therefore, it might influence pathways related to glutathione metabolism and cysteine utilization. Glutathione is a critical antioxidant in the body, and its metabolism plays a key role in maintaining cellular redox balance .

Result of Action

Given its potential antitumor activity, it may induce changes in cellular processes that inhibit tumor growth or promote tumor cell death .

生化分析

Molecular Mechanism

Peptides can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that peptides can have varying effects over time in laboratory settings .

Dosage Effects in Animal Models

It is known that peptides can have varying effects at different dosages in animal models .

Metabolic Pathways

Peptides can be involved in various metabolic pathways, interacting with enzymes and cofactors .

Transport and Distribution

Peptides can be transported and distributed within cells and tissues through various mechanisms, potentially involving transporters or binding proteins .

Subcellular Localization

Peptides can be localized to specific compartments or organelles within cells, potentially influenced by targeting signals or post-translational modifications .

属性

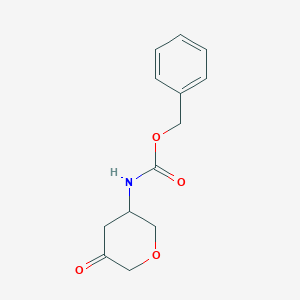

IUPAC Name |

2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O4S/c8-1-5(11)10-4(3-15)7(14)9-2-6(12)13/h4,15H,1-3,8H2,(H,9,14)(H,10,11)(H,12,13)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXINUGNTZFNRY-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NCC(=O)O)NC(=O)CN)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)NCC(=O)O)NC(=O)CN)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-ethyl-4-hydroxy-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B3293014.png)

![2-Bromo-4-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B3293097.png)